molecular formula C22H23NO4S B270521 N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide

货号 B270521
分子量: 397.5 g/mol
InChI 键: XUNUMEKTXQORBN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide, also known as SBI-425, is a small molecule inhibitor that has been developed for the treatment of various inflammatory and autoimmune diseases. This compound has gained attention in the scientific community due to its potential as a therapeutic agent for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

作用机制

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide is a potent inhibitor of the IRE1α/XBP1 pathway, which is a key signaling pathway involved in the unfolded protein response (UPR). The UPR is a cellular stress response that is activated in response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER). The IRE1α/XBP1 pathway is one of three branches of the UPR and is responsible for regulating the expression of genes involved in protein folding, secretion, and degradation. By inhibiting this pathway, this compound can reduce the production of inflammatory cytokines and promote the resolution of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that this compound can inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to reduce the activation of NF-κB, a key transcription factor involved in the regulation of immune and inflammatory responses. In animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, this compound has been shown to reduce inflammation and improve clinical symptoms.

实验室实验的优点和局限性

One of the main advantages of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide is its potent inhibitory activity against the IRE1α/XBP1 pathway. This makes it a promising therapeutic agent for the treatment of various inflammatory and autoimmune diseases. However, there are also some limitations to using this compound in lab experiments. For example, this compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.

未来方向

There are several future directions for the research and development of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide. One potential direction is to investigate the efficacy of this compound in combination with other therapeutic agents for the treatment of inflammatory and autoimmune diseases. Additionally, further studies are needed to optimize the pharmacokinetic properties of this compound, such as its solubility and half-life. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for other diseases beyond inflammatory and autoimmune conditions.

合成方法

The synthesis of N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2,6-dimethoxybenzenesulfonyl chloride, which is reacted with 2-amino-4,6-dimethoxypyrimidine to produce 2,6-dimethoxy-N-(2-pyrimidinyl)benzenesulfonamide. This intermediate is then reacted with 2-(2-bromoethyl)-1,3-dioxane to produce the final product, this compound.

科学研究应用

N-(3-spiro[bicyclo[2.2.1]hept-5-ene-2,5'-[1,3]dioxan]-2'-ylphenyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent for various inflammatory and autoimmune diseases. In preclinical studies, this compound has been shown to inhibit the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β. Additionally, this compound has been shown to reduce inflammation in animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.

属性

分子式

C22H23NO4S

分子量

397.5 g/mol

IUPAC 名称

N-(3-spiro[1,3-dioxane-5,5//'-bicyclo[2.2.1]hept-2-ene]-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C22H23NO4S/c24-28(25,20-7-2-1-3-8-20)23-19-6-4-5-17(12-19)21-26-14-22(15-27-21)13-16-9-10-18(22)11-16/h1-10,12,16,18,21,23H,11,13-15H2

InChI 键

XUNUMEKTXQORBN-UHFFFAOYSA-N

SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

规范 SMILES

C1C2CC3(C1C=C2)COC(OC3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。